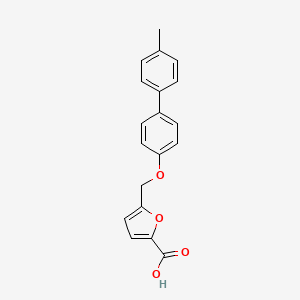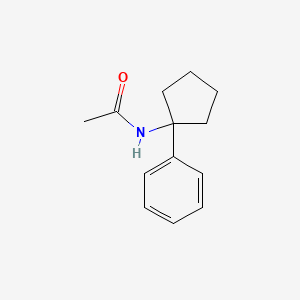
5-(4'-Methyl-biphenyl-4-yloxymethyl)-furan-2-carboxylic acid
Übersicht
Beschreibung
5-(4'-Methyl-biphenyl-4-yloxymethyl)-furan-2-carboxylic acid, also known as MBFC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MBFC is a furan derivative that is structurally similar to other compounds that have been used in various research studies. Its unique chemical structure makes it a promising candidate for use in various scientific applications.
Wirkmechanismus
The mechanism of action of 5-(4'-Methyl-biphenyl-4-yloxymethyl)-furan-2-carboxylic acid is not fully understood. However, it is believed to work by interacting with specific proteins or enzymes in the body. This interaction can lead to changes in cellular processes, which can have a wide range of effects on the body.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions. This compound has also been shown to have antioxidant properties, which may help to protect the body against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(4'-Methyl-biphenyl-4-yloxymethyl)-furan-2-carboxylic acid in lab experiments is its unique chemical structure, which makes it a promising candidate for use in various applications. However, there are also some limitations to its use. For example, the synthesis of this compound is a complex process that requires a high degree of expertise and precision. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to predict its effects in certain situations.
Zukünftige Richtungen
There are many potential future directions for research related to 5-(4'-Methyl-biphenyl-4-yloxymethyl)-furan-2-carboxylic acid. One area of research that is of particular interest is the development of new drugs based on the structure of this compound. Additionally, there is ongoing research related to the use of this compound in the development of new materials and in the field of organic chemistry. As more is learned about the mechanism of action of this compound, it is likely that new applications for this compound will be discovered.
Wissenschaftliche Forschungsanwendungen
5-(4'-Methyl-biphenyl-4-yloxymethyl)-furan-2-carboxylic acid has been used in various scientific research studies due to its unique chemical properties. It has been shown to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs. This compound has also been used in studies related to the development of new materials and in the field of organic chemistry.
Eigenschaften
IUPAC Name |
5-[[4-(4-methylphenyl)phenoxy]methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-13-2-4-14(5-3-13)15-6-8-16(9-7-15)22-12-17-10-11-18(23-17)19(20)21/h2-11H,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARKNNGDPWGTIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=C(O3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Ethylbutyl)piperazin-1-yl]ethanone](/img/structure/B7595968.png)


![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidine](/img/structure/B7595983.png)
![2-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfanylacetic acid](/img/structure/B7595988.png)
![N,N-dimethyl-4-{(E)-[(4-methylphenyl)imino]methyl}-2-nitroaniline](/img/structure/B7595996.png)
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-methoxy-phenyl)-acetamide](/img/structure/B7596006.png)

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7596013.png)
![2-[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetonitrile](/img/structure/B7596021.png)
![[2-(4-Tert-butylanilino)-2-oxoethyl] 2-(4-nitrophenyl)sulfanylacetate](/img/structure/B7596036.png)
![3-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7596052.png)

![10-Oxa-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester](/img/structure/B7596064.png)